By continuing to explore the chemistry and biology of [, , ]triazolo[1,5-a]pyrimidines, researchers can potentially develop new and improved therapeutics for various human diseases.
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of heterocyclic organic compounds known as triazolo-pyrimidines. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine indicates potential for various applications in medicinal chemistry.
The synthesis and biological evaluations of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been extensively documented in scientific literature. Notably, studies have focused on the design and synthesis of these compounds for their potential use as pharmaceuticals targeting various diseases, including cancer and infectious diseases .
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is classified as a triazole and pyrimidine derivative. It features a triazole ring fused to a pyrimidine structure, making it part of a broader category of heterocyclic compounds that exhibit a wide range of biological activities.
The synthesis of N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can involve several methodologies. One common approach includes the condensation reaction of 3-amino-1,2,4-triazole with appropriate aldehydes or ketones under acidic conditions. For instance, the use of supercritical carbon dioxide has been reported as an effective medium for synthesizing related triazolo-pyrimidines due to its environmentally friendly nature and ability to facilitate reactions without traditional solvents .
The reaction typically requires a catalyst such as zinc chloride or other Lewis acids to promote the formation of the triazole-pyrimidine structure. The reaction conditions may vary in terms of temperature and pressure to optimize yield and purity. For example, in one study, the conversion rate reached up to 90% under specific conditions using supercritical carbon dioxide at 200 bar pressure .
The molecular structure of N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine consists of:
This unique arrangement contributes to its chemical properties and biological activities.
The molecular formula can be represented as , with a molecular weight of approximately 230.28 g/mol. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS), which confirm the compound's identity and purity .
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions typical for triazole and pyrimidine derivatives. These include:
Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity through mechanisms such as DNA gyrase inhibition. This suggests that these compounds can interfere with bacterial DNA replication processes .
The mechanism by which N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its biological effects often involves interaction with specific biological targets within cells. For instance:
In vitro studies have reported that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide due to its hydrophobic ethylphenyl group.
The compound's stability under different pH levels and temperatures has not been extensively characterized but is likely influenced by the presence of nitrogen atoms in its structure which can participate in protonation/deprotonation reactions.
Relevant data suggests that similar compounds exhibit good thermal stability and resistance to hydrolysis under physiological conditions.
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has potential applications in:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications.
The core scaffold is systematically named as [1,2,4]triazolo[1,5-a]pyrimidine, reflecting the fusion between the 1,2,4-triazole and pyrimidine rings. The numbering scheme assigns position 7 to the ring fusion atom shared by both rings. For the specific derivative, the parent compound is substituted at position 5 with a methyl group (–CH₃) and at position 7 with an amine group (–NH₂). The amine nitrogen is further substituted with a 2-ethylphenyl group (–C₆H₄C₂H₅-2), yielding the complete IUPAC name: N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. This systematic name adheres to Rule P-62.5.2 of the Nomenclature of Heterocyclic Compounds (IUPAC Blue Book) for fused ring systems [1].
Alternative naming conventions include functional class nomenclature ("7-[(2-ethylphenyl)amino]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine") and CAS-style naming ("[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, N-(2-ethylphenyl)-5-methyl-"). Substituent variations are catalogued using locants:
Table 1: Systematic Nomenclature of Key Triazolopyrimidine Derivatives
Compound | IUPAC Name | Molecular Formula |
---|---|---|
Target Compound | N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | C₁₅H₁₅N₅ |
Analog 1 | N-(3-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | C₁₄H₁₅N₅ |
Analog 2 | N-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | C₈H₁₁N₅ |
Analog 3 | 5-methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | C₁₇H₁₃N₅ |
X-ray Crystallography: While the exact crystal structure of the title compound remains unreported, crystallographic data for closely related analogs (e.g., N-(3-ethylphenyl) variant, C₁₄H₁₅N₅) reveal key features:
Multinuclear NMR Spectroscopy:
Advanced techniques like ¹H-¹³C HSQC/HMBC resolve connectivity ambiguities. For example, the C5-methyl (δ 2.65) couples to C5 (δ 155.1) and C6 (δ 106.5) in HMBC, confirming its position. Similarly, the ethyl group’s –CH₂– shows ³J coupling to C1' (δ 137.5) [8] [10].
Table 2: Key NMR Assignments for N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 8.52 | s | H2 |
¹H | 6.82 | s | H6 |
¹H | 2.90 | q (J=7.6 Hz) | Ar–N–CH₂CH₃ |
¹H | 2.65 | s | C5–CH₃ |
¹H | 1.32 | t (J=7.6 Hz) | Ar–N–CH₂CH₃ |
¹³C | 160.2 | - | C7a |
¹³C | 155.1 | - | C5 |
¹³C | 148.9 | - | C2 |
¹³C | 24.2 | - | C5–CH₃ |
¹⁵N | –245.2 | - | N7 |
N-Ethyl vs. N-Aryl Analogs:
Dimethoxy-Substituted Analogs: Compounds like N-(3,4-dimethoxyphenyl) derivatives introduce:
Bioisosteric Replacements:
Structure-Activity Trends: In antimalarial studies, analogs with lipophilic N7-substituents (e.g., 2-naphthyl or 3-CF₃-phenyl) show 10–50× higher potency than N-ethyl derivatives, attributed to enhanced target (PfDHODH) binding via hydrophobic pocket occupancy. Ortho-substitution (e.g., 2-ethyl) can sterically hinder optimal binding in some protein cavities [3] [7].
Table 3: Structural and Electronic Comparison of Key Analogs
Compound | C5 Substituent | N7 Substituent | H₂ Chemical Shift (δ, ppm) | C5 Chemical Shift (δ, ppm) | Notable Feature |
---|---|---|---|---|---|
Target | Methyl | 2-ethylphenyl | 8.52 | 155.1 | Steric hindrance at ortho position |
Analog A | Methyl | 3-ethylphenyl | 8.48 | 154.9 | Enhanced planarity |
Analog B | Methyl | Ethyl | 8.27 | 153.8 | Loss of π-conjugation |
Analog C | Methyl | 3,4-dimethoxyphenyl | 8.61 | 156.7 | H-bonding capability |
Analog D | Trifluoromethyl | 2-naphthyl | 8.78 | 158.3 | Extended π-system |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4